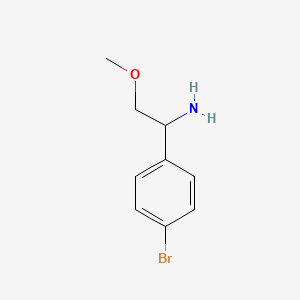

1-(4-Bromophenyl)-2-methoxyethanamine

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-2-methoxyethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-methoxyethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPHCXXWOIWZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the α Arylethylamine Scaffold in Synthetic Organic Chemistry

The core structure of 1-(4-Bromophenyl)-2-methoxyethanamine is an α-arylethylamine. This structural motif is a cornerstone in synthetic and medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. researchgate.net Arylethylamines are key pharmacophores found in endogenous neurotransmitters like dopamine, as well as in a vast array of natural products and pharmaceuticals that perform a wide range of important functions. researchgate.netdomainex.co.uk

Their prevalence in drug discovery is partly due to their physicochemical properties, which can allow them to cross the blood-brain barrier, making them particularly valuable for developing treatments for neurological disorders. researchgate.net Consequently, the development of innovative and flexible synthetic routes to access the β-(hetero)arylethylamine motif is a major focus for synthetic chemists, aiming to expand their use in future pharmaceuticals. nih.gov Modern strategies often involve advanced catalytic methods to construct this framework efficiently and with high selectivity, highlighting its importance as a medicinally privileged functionality. researchgate.net

Overview of the Bromophenyl and Methoxyethylamine Moieties As Functional Groups

The properties of 1-(4-Bromophenyl)-2-methoxyethanamine are heavily influenced by its two primary functional components: the bromophenyl group and the methoxyethylamine side chain.

The bromophenyl group , particularly with bromine at the para-position, is a common feature in pharmacologically active molecules. Bromophenols, for instance, are a class of marine natural products that exhibit diverse biological activities, including anticancer and antimicrobial properties. nih.gov In synthetic chemistry, the bromine atom serves as a versatile functional handle. It enhances the reactivity of the phenyl ring toward certain reactions and can participate directly in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for constructing more complex molecular architectures. sinocurechem.comresearchgate.net The introduction of a bromine atom can favorably alter a molecule's interactions with biological targets and improve its metabolic profile. sinocurechem.com

Table 2: Properties of 4-Bromophenol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrO |

| Appearance | Pale yellow to white crystalline solid sinocurechem.com |

| Boiling Point | ~235 °C sinocurechem.com |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. sinocurechem.com |

| Primary Use | Intermediate in the synthesis of pharmaceuticals and agrochemicals. sinocurechem.com |

The methoxyethylamine moiety is an important building block in organic synthesis, valued in the preparation of pharmaceuticals. google.comchemicalbook.com 2-Methoxyethylamine (B85606) is a clear, colorless liquid used as a reactant or intermediate in various chemical transformations. chemicalbook.com For example, it is used to create amides by reacting with carboxylic acids and can serve as a carrier ligand in the synthesis of platinum complexes for anticancer drugs. google.comgoogle.com Industrial synthesis of 2-methoxyethylamine can be achieved through several routes, including the catalytic amination of ethylene (B1197577) glycol monomethyl ether. google.com

Table 3: Properties of 2-Methoxyethylamine

| Property | Value |

|---|---|

| CAS Number | 109-85-3 chemicalbook.com |

| Molecular Formula | C₃H₉NO chemicalbook.com |

| Boiling Point | 95 °C chemicalbook.com |

| Density | 0.864 g/mL at 25 °C chemicalbook.com |

| Appearance | Clear colorless liquid chemicalbook.com |

Contextualizing 1 4 Bromophenyl 2 Methoxyethanamine Within Chiral Amine Chemistry

Direct Synthetic Pathways and Optimizations

Direct synthesis of 1-(4-bromophenyl)-2-methoxyethanamine primarily involves reductive amination and substitution reactions, with ongoing research focused on optimizing these pathways for higher yields and milder reaction conditions.

Reductive Amination Approaches (e.g., from 1-(4-bromophenyl)ethanone and its oxime derivatives)

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. In the context of 1-(4-bromophenyl)-2-methoxyethanamine, this typically starts with 1-(4-bromophenyl)ethanone. nist.govorgsyn.org The ketone is first reacted with an aminating agent, followed by reduction of the intermediate imine or enamine. A common approach involves the use of a reducing agent in the presence of an ammonia (B1221849) source or a primary amine.

Hydrogenation over a supported metal catalyst is an ideal agent for reductive amination. acsgcipr.org When this is not feasible, amine-borane complexes like 2-picoline borane (B79455) are favored due to their stability and ease of handling on a larger scale. acsgcipr.org These reagents are compatible with protic solvents that facilitate the formation of the necessary iminium ion intermediate. acsgcipr.org

An alternative and widely used precursor is the oxime derivative of 1-(4-bromophenyl)ethanone. orgsyn.orgsigmaaldrich.comnih.gov The synthesis of 1-(4-bromophenyl)ethanone oxime is well-documented and can be achieved by reacting 1-(4-bromophenyl)ethanone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270). orgsyn.org The resulting oxime can then be reduced to the corresponding amine.

Alkylation and Substitution Reactions (e.g., utilizing 2-methoxyethylamine (B85606) as a precursor)

Alkylation and substitution reactions offer another direct route to 1-(4-bromophenyl)-2-methoxyethanamine. One strategy involves the use of 2-bromo-1-(4-bromophenyl)ethanone as a key intermediate. rsc.org This α-bromoketone can be synthesized from the corresponding secondary alcohol. rsc.org Subsequently, reaction with 2-methoxyethylamine would lead to the formation of the target molecule through nucleophilic substitution.

Another approach starts with bromobenzene (B47551) and piperidine, which react in the presence of a strong base like potassium tert-butoxide or sodium tert-amylate to form N-phenylpiperidine. google.com Subsequent bromination yields 1-(4-bromophenyl)piperidine. google.com While this produces a derivative, it illustrates the principle of building the molecule through sequential C-N and C-Br bond formations.

Substitution reactions on related heterocyclic systems, such as the synthesis of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, also demonstrate the versatility of using 4-bromophenyl containing starting materials. bibliomed.org

Stereoselective Synthesis of Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for producing enantiomerically pure 1-(4-bromophenyl)-2-methoxyethanamine and its derivatives is of paramount importance.

Asymmetric Catalysis in C-N Bond Formation (e.g., hydroamination strategies)

Asymmetric catalysis provides an efficient way to introduce chirality during the formation of key chemical bonds. For the synthesis of chiral amines, catalytic enantioselective C-N bond-forming cross-coupling reactions are a powerful tool. clemson.edu These reactions often employ transition metal catalysts with chiral ligands to control the stereochemical outcome. clemson.edunih.gov

While direct asymmetric hydroamination of a suitable alkene precursor with 2-methoxyamine is a plausible strategy, the development of such methods is an active area of research. Recent advances in asymmetric catalysis using p-block elements like boron and phosphorus also offer potential avenues for enantioselective C-N bond formation. nih.gov The development of chiral catalysts that can effectively control the stereochemistry of the C-N bond formation is crucial for accessing specific enantiomers of 1-(4-bromophenyl)-2-methoxyethanamine. researchgate.net

Chiral Auxiliary-Mediated Synthesis (e.g., use of (R)- and (S)-isomers as chiral building blocks)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com After the desired stereocenter is established, the auxiliary can be removed. This strategy has been widely applied in asymmetric synthesis. researchgate.net

For the synthesis of chiral derivatives of 1-(4-bromophenyl)-2-methoxyethanamine, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral oxazolidinone could be used to direct the alkylation of a substrate that would later be converted to the desired amine. wikipedia.org Evans oxazolidinones are particularly effective for stereoselective alkylation and aldol (B89426) reactions. researchgate.net

Pseudoephedrine and pseudoephenamine are other versatile chiral auxiliaries that can be used to synthesize enantiomerically enriched carboxylic acids, which could then be converted to the target amine. nih.gov The choice of the (R,R)- or (S,S)-enantiomer of the auxiliary allows for the selective synthesis of either enantiomer of the final product. nih.gov

Diastereoselective Transformations

Diastereoselective transformations are employed when a molecule already contains one or more stereocenters and a new stereocenter is introduced. The existing chirality in the molecule influences the stereochemical outcome of the reaction.

In the context of derivatives of 1-(4-bromophenyl)-2-methoxyethanamine, if a chiral precursor is used, subsequent reactions can be designed to be diastereoselective. For instance, if a chiral aldehyde is reacted with a nucleophile, the stereochemistry of the newly formed alcohol will be influenced by the existing stereocenter.

The Suzuki cross-coupling reaction of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been shown to produce a variety of imine derivatives with moderate to good yields. researchgate.netnih.gov If the starting imine were chiral, this would lead to diastereomeric products. Similarly, the synthesis of pyrimidine (B1678525) derivatives from 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) offers a scaffold that could be functionalized in a diastereoselective manner. atlantis-press.com

Novel Methodologies and Green Chemistry Approaches

In the contemporary synthesis of pharmacologically significant molecules like 1-(4-Bromophenyl)-2-methoxyethanamine, a strong emphasis is placed on the integration of green chemistry principles and the enhancement of process efficiency. The development of novel synthetic methodologies is geared towards minimizing waste, reducing the reliance on hazardous substances, and creating more streamlined reaction sequences.

Enzymatic and Biocatalytic Syntheses (e.g., relevant for related bromo-phenylethylamines)

Biocatalysis presents a compelling and environmentally sustainable option compared to conventional chemical synthesis for producing chiral amines. While specific enzymatic pathways for 1-(4-Bromophenyl)-2-methoxyethanamine are not widely detailed in public research, the underlying principles can be inferred from the synthesis of analogous bromo-phenylethylamines. Enzymes, particularly transaminases, are highly relevant in this context. nih.govresearchgate.net

Transaminases (TAs) are capable of catalyzing the asymmetric amination of ketones to yield chiral amines with high stereoselectivity. nih.gov This process typically utilizes a benign amino donor, such as isopropylamine, and occurs under mild, aqueous conditions, which aligns with green chemistry goals by reducing chemical waste and energy usage. A theoretical biocatalytic route to a precursor of the target compound could involve the transaminase-mediated amination of 1-(4-bromophenyl)-2-methoxyethanone.

Table 1: Hypothetical Biocatalytic Amination

| Parameter | Description |

| Enzyme | Stereoselective transaminase (e.g., from Megasphaera elsdenii) nih.gov |

| Substrate | 1-(4-bromophenyl)-2-methoxyethanone |

| Amino Donor | Isopropylamine |

| Product | (R)- or (S)-1-(4-Bromophenyl)-2-methoxyethanamine |

This enzymatic approach avoids the harsh reducing agents and complex chiral auxiliaries often required in classical syntheses. Furthermore, chemo-enzymatic methods have been successfully developed for the synthesis of optically active isomers of other ring-substituted 1-phenylethylamines, highlighting the potential of this strategy. nih.gov

One-Pot and Multicomponent Reaction Strategies (e.g., copper-catalyzed aziridine (B145994) ring-opening leading to phenethylamines)

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies that consolidate multiple reaction steps into a single, continuous process, thereby eliminating the need for isolating intermediate compounds. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov This methodology conserves time and resources while significantly reducing waste. The synthesis of phenethylamines, for instance, can be accomplished through methods like the copper-catalyzed ring-opening of aziridines. rsc.orgnih.govsemanticscholar.org

A pertinent strategy involves the copper-catalyzed aminoalkoxylation of styrenes. rsc.orgnih.govsemanticscholar.org This one-pot reaction proceeds through a nitrene transfer, leading to the formation of an aziridine ring, which is subsequently opened by an alcohol. This method has been successfully used to generate various β-alkoxy-N-protected phenethylamines. rsc.orgnih.govsemanticscholar.org A similar approach could be envisioned for the synthesis of 1-(4-Bromophenyl)-2-methoxyethanamine, starting from 4-bromostyrene. Additionally, nickel/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides has emerged as a modular method for accessing medicinally valuable β-phenethylamine derivatives. acs.org

Table 2: Example of a One-Pot Aminoalkoxylation Reaction

| Component | Role | Example |

| Catalyst System | Copper(I) tetrafluoroborate (B81430) dihydrate–neocuproine and molybdenum hexacarbonyl | Cu(BF₄)₂·H₂O–neocuproine, Mo(CO)₆ nih.govsemanticscholar.org |

| Styrene Derivative | Starting alkene | 4-bromostyrene |

| Nitrogen Source | Forms the aziridine | Iminoiodanes nih.govsemanticscholar.org |

| Alkoxy Source | Ring-opening nucleophile | Methanol |

The development of such one-pot procedures, although requiring meticulous optimization, underscores the move towards more sophisticated and efficient synthetic routes in modern organic chemistry. chemrxiv.orgresearchgate.net

Synthesis of Key Precursors and Intermediates (e.g., 1-(4-bromophenyl)ethanone and its oxime derivatives)

The successful synthesis of complex molecules is contingent upon the availability and purity of key starting materials. For 1-(4-Bromophenyl)-2-methoxyethanamine, the primary precursors are 1-(4-bromophenyl)ethanone and its corresponding oxime derivative. orgsyn.orgchemsynthesis.com

The synthesis of 1-(4-bromophenyl)ethanone is a well-established procedure, commonly achieved through the Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemsynthesis.com This ketone serves as a versatile intermediate.

This ketone can then be converted to its oxime derivative through a reaction with hydroxylamine hydrochloride. orgsyn.orgresearchgate.net This reaction is crucial as it introduces the nitrogen atom necessary for the final amine group. The reaction is typically performed in a solvent such as ethanol (B145695), and a base like pyridine may be used. orgsyn.org The resulting 1-(4-bromophenyl)ethanone oxime can exist as (E) and (Z) isomers. guidechem.comsigmaaldrich.com

Table 3: Synthesis of 1-(4-bromophenyl)ethanone oxime

| Reactant 1 | Reactant 2 | Solvent | Product |

| 1-(4-bromophenyl)ethanone | Hydroxylamine hydrochloride | Ethanol | 1-(4-bromophenyl)ethanone oxime orgsyn.org |

Chemistry of the Primary Amine Functionality

The primary amine group (-NH₂) is a key center of reactivity, characterized by its nucleophilicity and basicity. This allows for a wide range of derivatization and coupling reactions.

The lone pair of electrons on the nitrogen atom makes the primary amine of 1-(4-Bromophenyl)-2-methoxyethanamine a potent nucleophile. This reactivity is harnessed to form various derivatives through reactions with electrophilic partners.

Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases masterorganicchemistry.comlumenlearning.com. This condensation reaction is typically catalyzed by a mild acid and proceeds through a carbinolamine intermediate, which then eliminates a molecule of water lumenlearning.comlibretexts.org. The reaction is reversible and the pH must be carefully controlled; optimal rates are often observed around a pH of 5 lumenlearning.com.

Amide Formation: The amine can react with carboxylic acid derivatives, such as acid chlorides or anhydrides, in acylation reactions to form stable amide bonds. The reaction with an acid chloride is typically rapid and produces a stoichiometric amount of hydrochloric acid, which is often scavenged by adding a base or using an excess of the starting amine libretexts.org.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) yields sulfonamides orgsyn.org. This reaction is a common method for protecting primary amines or introducing sulfonyl groups into a molecule.

Urea (B33335) Derivatives: Reaction with isocyanates provides a straightforward route to substituted urea derivatives. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in the corresponding urea.

Table 1: Examples of Nucleophilic Derivatization of the Primary Amine

| Reactant Type | General Structure | Product Type | General Reaction |

|---|---|---|---|

| Aldehyde/Ketone | R-CO-R' | Imine (Schiff Base) | R''-NH₂ + R-CO-R' ⇌ R''-N=C(R)R' + H₂O |

| Acid Chloride | R-CO-Cl | Amide | R''-NH₂ + R-CO-Cl → R''-NH-CO-R + HCl |

| Isocyanate | R-N=C=O | Urea Derivative | R''-NH₂ + R-N=C=O → R''-NH-CO-NH-R |

| Sulfonyl Chloride | R-SO₂-Cl | Sulfonamide | R''-NH₂ + R-SO₂-Cl → R''-NH-SO₂-R + HCl |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, and the primary amine of 1-(4-Bromophenyl)-2-methoxyethanamine can act as the nitrogen nucleophile in these transformations. rsc.orgdocumentsdelivered.com

The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orgnih.gov While the target molecule itself contains an aryl bromide, its amine functionality can participate in coupling with other aryl halides. The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amido complex.

Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the arylated amine product and regenerating the Pd(0) catalyst. wikipedia.org

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent an alternative, more cost-effective method for aryl amination. nih.govnih.gov These systems often require ligands to facilitate the coupling of aryl halides with a variety of N-nucleophiles. nih.gov

Table 2: Catalyst Systems for Metal-Catalyzed C-N Coupling Reactions

| Reaction Name | Metal Catalyst | Typical Ligands | Base |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Phosphines (e.g., BINAP, P(tBu)₃) wikipedia.orgchemspider.com | Strong, non-nucleophilic bases (e.g., NaOBut, K₃PO₄) chemspider.commdpi.com |

| Ullmann-Type Coupling | Copper (e.g., CuI, Cu(OAc)₂) | Diamines, amino acids, oximes nih.govnih.gov | K₃PO₄, K₂CO₃ nih.gov |

Transformations of the Bromophenyl Moiety

The aryl bromide functionality is a highly versatile synthetic handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com The 4-bromophenyl group of the title compound is an excellent substrate for this reaction. It can be coupled with a diverse range of aryl or heteroaryl boronic acids or their esters to generate biaryl structures. mdpi.com

The catalytic cycle for the Suzuki reaction is well-understood and shares mechanistic features with other cross-coupling reactions: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 1-(4-Bromophenyl)-2-methoxyethanamine.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Table 3: Substrate Scope for Suzuki-Miyaura Coupling with the Bromophenyl Moiety

| Boronic Acid Partner | General Structure | Resulting Structure | Notes |

|---|---|---|---|

| Phenylboronic acid | C₆H₅B(OH)₂ | Biphenyl derivative | Creates a simple biaryl linkage. |

| 4-Methoxyphenylboronic acid | CH₃O-C₆H₄-B(OH)₂ | Methoxy-substituted biphenyl | Electron-donating groups are well-tolerated. mdpi.com |

| 4-Chlorophenylboronic acid | Cl-C₆H₄-B(OH)₂ | Chloro-substituted biphenyl | Electron-withdrawing groups are also compatible. arkat-usa.org |

| Thiophene-boronic acid | C₄H₃S-B(OH)₂ | Aryl-heteroaryl linkage | Allows for the synthesis of heteroaromatic derivatives. nih.gov |

Beyond the Suzuki reaction, the carbon-bromine bond can participate in other important C-C bond-forming transformations. researchgate.net

Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene. This provides a method for vinylation of the aromatic ring. arkat-usa.org

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent. It has a broad scope but is often avoided due to the toxicity of the tin byproducts. libretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent, offering another pathway for C-C bond formation. youtube.com

These reactions collectively demonstrate the utility of the bromophenyl group as a key site for molecular elaboration, enabling the construction of complex carbon skeletons.

Reactivity of the Methoxy (B1213986) Ether Group

The methoxy group (-OCH₃) on the ethyl side chain is an ether linkage. Ethers are generally considered to be chemically robust and unreactive towards many reagents, which is why they are often used as protecting groups or stable components of a larger molecule. researchgate.netauburn.edu

The primary reaction of non-activated alkyl ethers is cleavage under harsh, strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism.

Protonation: The ether oxygen is first protonated by the strong acid to form an oxonium ion, which turns the methoxy group into a good leaving group (methanol). libretexts.org

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent carbon atom. For a primary or secondary ether like this, the reaction proceeds via an Sₙ2 mechanism, leading to the formation of an alkyl halide and an alcohol. libretexts.org

Due to the stability of the ether bond under most other conditions (basic, neutral, mildly acidic, and standard organometallic catalysis), the methoxy group in 1-(4-Bromophenyl)-2-methoxyethanamine would likely remain intact during transformations at the amine or bromophenyl sites. organic-chemistry.org

Mechanistic Investigations of Key Reactions

While specific mechanistic studies focused exclusively on 1-(4-Bromophenyl)-2-methoxyethanamine are not prevalent in the literature, the well-understood mechanisms of reactions involving its functional groups can be extrapolated to predict its behavior.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, enamines, and imines. rsc.org While no studies have specifically documented the use of 1-(4-Bromophenyl)-2-methoxyethanamine in such a catalytic cycle, its primary amine could theoretically participate as a reactant. In a typical catalytic cycle for the hydroamination of alkynes, a metal catalyst (e.g., based on titanium, ruthenium, or gold) would first coordinate to the alkyne. The primary amine would then attack the activated alkyne, followed by protonolysis to release the enamine or imine product and regenerate the catalyst. The specific intermediates and transition states would depend heavily on the metal and ligand system employed.

The most significant and well-studied reaction pathway for the aryl bromide moiety of 1-(4-Bromophenyl)-2-methoxyethanamine is palladium-catalyzed aryl amination, commonly known as the Buchwald-Hartwig amination. wikipedia.org This reaction would involve coupling the bromophenyl group with another amine. The generally accepted catalytic cycle proceeds via a series of two-electron steps and does not typically involve radical intermediates.

The catalytic cycle is understood to proceed as follows:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (1-(4-Bromophenyl)-2-methoxyethanamine), cleaving the C-Br bond and forming an arylpalladium(II) halide complex. Mechanistic studies have shown that for some catalyst systems, this can be the turnover-limiting step. uwindsor.ca

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the arylated amine product and regenerates the active Pd(0) catalyst. wikipedia.org

Kinetic studies on related Buchwald-Hartwig reactions have shown that the reaction order can vary depending on the specific ligands and substrates. For instance, with certain palladium-BINAP catalyst systems, the reaction rate was found to be zero order in aryl halide and amine, indicating that catalyst activation (ligand dissociation) was the rate-determining step. uwindsor.ca In contrast, other systems show a first-order dependence on the aryl halide. nih.gov Catalyst stability is a key consideration, as off-cycle species can form and inhibit the reaction. mit.edu

If 1-(4-Bromophenyl)-2-methoxyethanamine were used in a reaction that creates a new stereocenter, or if it were used in its chiral form, the stereochemical outcome would be of critical importance. For example, in a Buchwald-Hartwig reaction where the amine reactant is chiral, the stereochemistry is typically retained.

Transition state analysis for reactions like aryl amination is complex. In the reductive elimination step, the geometry of the palladium complex is crucial in determining the ease of C-N bond formation. Ligands play a vital role in controlling this geometry. For example, the use of bidentate phosphine (B1218219) ligands like BINAP or DPPF was a key development in enabling the efficient coupling of primary amines by preventing the formation of inactive palladium dimers. wikipedia.org While no specific transition state analyses have been performed for reactions involving 1-(4-Bromophenyl)-2-methoxyethanamine, the principles derived from studies of similar substrates would apply. The steric and electronic properties of both the bromophenyl group and the methoxyethanamine (B8433553) side chain would influence the stability of intermediates and the energy of transition states throughout the catalytic cycle.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 1-(4-bromophenyl)-2-methoxyethanamine, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, influenced by the lone pairs of the bromine atom. The LUMO would likely be distributed across the aromatic system as well, representing the π* anti-bonding orbitals. The precise energies and spatial distributions would require specific calculations, typically using methods like Hartree-Fock (HF) or Density Functional Theory (DFT).

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Bromine, Phenyl Ring (π-system) | Site for electrophilic attack |

| LUMO | -0.8 | Phenyl Ring (π*-system) | Site for nucleophilic attack |

Note: The values presented in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic potential, which in turn dictates how it interacts with other molecules. A molecular electrostatic potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red) are associated with electron-rich areas, such as lone pairs on heteroatoms (oxygen, nitrogen, bromine), and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In 1-(4-bromophenyl)-2-methoxyethanamine, negative electrostatic potential would be anticipated around the nitrogen atom of the amine group, the oxygen atom of the methoxy (B1213986) group, and to a lesser extent, the bromine atom. Positive potential would likely be found on the hydrogen atoms of the amine group and the aromatic ring.

Table 2: Predicted Partial Atomic Charges (Mulliken Population Analysis)

| Atom/Group | Predicted Partial Charge (a.u.) |

|---|---|

| Bromine (Br) | -0.15 |

| Nitrogen (N) | -0.40 |

| Oxygen (O) | -0.35 |

| C (attached to Br) | +0.10 |

Note: These values are hypothetical and serve as examples of what a charge analysis might reveal.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, 1-(4-bromophenyl)-2-methoxyethanamine can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred three-dimensional shape. By systematically rotating the rotatable bonds (e.g., C-C, C-N, C-O bonds) and calculating the energy at each step, a potential energy landscape can be constructed. The global minimum on this landscape represents the most stable conformation of the molecule.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating chemical reactions. DFT could be employed to study various potential reactions involving 1-(4-bromophenyl)-2-methoxyethanamine, such as N-acylation, oxidation, or reactions involving the aromatic ring. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed reaction mechanism can be elucidated. The activation energy, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.

Predictive Modeling of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule. For instance, the vibrational frequencies can be calculated and compared to an experimental infrared (IR) or Raman spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and used to aid in the assignment of experimental spectra. UV-Vis absorption spectra can also be predicted by calculating the energies of electronic transitions.

Role As a Versatile Chemical Building Block and Precursor

Synthesis of Nitrogen-Containing Heterocycles

The primary amine functionality of 1-(4-bromophenyl)-2-methoxyethanamine serves as a critical nucleophilic nitrogen source for the assembly of various nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and material science. nih.gov

Pyrimidine (B1678525) Scaffolds: Pyrimidine rings can be synthesized through the condensation of a three-carbon dielectrophile with a dinucleophilic N-C-N fragment. researchgate.net While guanidine (B92328) is a common N-C-N source for producing 2-aminopyrimidines, derivatives of 1-(4-bromophenyl)-2-methoxyethanamine can be envisioned as precursors. researchgate.net For instance, the primary amine could be incorporated into a larger structure that then undergoes cyclization. More directly, the amine can participate in multi-component reactions or react with pyrimidine precursors, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), to introduce the (1-(4-bromophenyl)-2-methoxyethyl)amino side chain. nih.govnih.gov

Triazole Scaffolds: The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazines or amidines. organic-chemistry.org The primary amine of 1-(4-bromophenyl)-2-methoxyethanamine can be readily converted into a hydrazine (B178648) derivative or used to construct an amidine, which can then undergo cyclization with reagents like orthoformates to yield the triazole ring. nih.gov Furthermore, modern synthetic methods allow for the construction of 1,2,3-triazoles through multi-component reactions involving primary amines, which offers a direct pathway to incorporate the unique bromophenyl methoxyethyl fragment into a triazole system without the need for an azide (B81097) intermediate. organic-chemistry.orgfrontiersin.org

Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center makes 1-(4-bromophenyl)-2-methoxyethanamine a valuable chiral building block for asymmetric synthesis, a field dedicated to creating enantiomerically pure compounds. enamine.netresearchgate.net Chiral amines are crucial as resolving agents, chiral auxiliaries, and synthons for more complex molecules like pharmaceuticals and natural products. sigmaaldrich.comnih.gov

The structural motif of chiral 1-phenylethylamine (B125046) and its derivatives is widely recognized as a "privileged" scaffold in asymmetric synthesis due to its effectiveness in inducing stereoselectivity. mdpi.com 1-(4-Bromophenyl)-2-methoxyethanamine fits within this class of molecules. In its enantiopure form, it can be used to direct the stereochemical outcome of reactions. For example, it can be employed as a chiral auxiliary, where it is temporarily attached to a substrate to guide a reaction toward a specific diastereomer, after which it is cleaved and recovered. researchgate.net

Moreover, it serves as a direct building block where its inherent chirality is incorporated into the final target molecule. nih.gov The synthesis of complex chiral molecules often relies on the availability of such functionalized, enantiopure starting materials. mdpi.com The dual presence of the chiral amine and the reactive bromophenyl group allows for sequential, stereocontrolled modifications, making it a powerful tool for constructing architecturally complex chiral products. mdpi.com

Precursor for Advanced Organic Materials

The 4-bromophenyl group is a key functional handle for creating advanced organic materials through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful method for forming carbon-carbon bonds and is widely used to synthesize biaryls, conjugated oligomers, and polymers. nih.gov

1-(4-Bromophenyl)-2-methoxyethanamine is an ideal precursor for these types of reactions. mdpi.com The bromine atom provides a reactive site for Suzuki coupling with various arylboronic acids, allowing for the systematic extension of the aromatic system. acs.orgnih.gov This capability enables its integration into larger molecular architectures, such as:

Ligands for Metal Complexes: The amine and methoxy (B1213986) groups can act as coordination sites for metal ions. By using the bromophenyl group to attach this unit to other aromatic systems, complex polydentate ligands with specific electronic and steric properties can be designed for applications in catalysis or materials science. rsc.org

Oligomers and Polymers: The molecule can be used as a monomer in polymerization reactions. For example, repeated Suzuki coupling could lead to the formation of novel polymers where the chiral methoxy-amine side chain imparts specific properties like solubility, processability, and the ability to form ordered supramolecular structures.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a high-throughput strategy used in drug discovery to synthesize and screen vast numbers of compounds to identify new lead molecules. ijpsr.com This process relies on the use of molecular scaffolds that can be easily and systematically diversified at multiple points. nih.govresearchgate.net

1-(4-Bromophenyl)-2-methoxyethanamine is an excellent example of a bifunctional scaffold suitable for combinatorial library generation. It possesses two distinct and orthogonally reactive sites:

The Primary Amine: This group can be readily acylated by reacting with a large library of different carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a diverse set of amides and sulfonamides.

The Bromo-Phenyl Group: This aryl halide can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with a library of boronic acids to introduce a wide variety of aryl or heteroaryl substituents. mdpi.com

By systematically combining a set of reactants at the amine position with another set at the bromo position, a large matrix of unique compounds can be rapidly synthesized. nih.gov This scaffold-based diversification allows for the exploration of a broad chemical space around a core structure, which is a highly efficient approach for lead optimization and the discovery of molecules with desired biological activities. nih.govnist.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Techniques such as ¹H, ¹³C, and 2D NMR provide detailed information about the carbon-hydrogen framework.

The ¹³C NMR spectrum would complement this by showing characteristic signals for each unique carbon atom. The carbon atom bonded to bromine would be significantly influenced by the halogen's electronegativity. Aromatic carbons would resonate in the δ 115-140 ppm range, while the aliphatic carbons of the methoxyethanamine (B8433553) side chain would appear at higher field (lower ppm values).

As an illustrative example, the ¹H and ¹³C NMR data for the related compound 4-bromophenylacetic acid methyl ester show the characteristic signals for the 4-bromophenyl group. researchgate.net

Table 1: Representative ¹³C NMR Data for a Related Bromophenyl Compound

| Compound | Functional Group | Chemical Shift (δ) ppm |

| 4-bromophenylacetic acid methyl ester | Aromatic C-Br | 121.4 |

| Aromatic C-H | 131.9, 131.2 | |

| Aromatic C-C | 133.1 | |

| Carbonyl (C=O) | 171.6 | |

| Methylene (CH₂) | 40.9 | |

| Methoxy (B1213986) (OCH₃) | 52.5 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would reveal proton-proton couplings, for instance, between the methine and methylene protons of the side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization-Time of Flight (ESI-TOF) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For 1-(4-Bromophenyl)-2-methoxyethanamine (C₉H₁₂BrNO), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. An HRMS experiment would aim to match the experimentally measured mass to this theoretical value with high precision (typically within 5 ppm), confirming the elemental composition.

Furthermore, MS analysis provides structural information through the study of fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable manner. Key fragmentation pathways for 1-(4-Bromophenyl)-2-methoxyethanamine would likely include:

Benzylic cleavage: Fission of the bond between the methine carbon and the methylene carbon, leading to the formation of a stable bromophenyl-containing cation.

Loss of a methoxy group: Elimination of ·OCH₃ from the side chain.

Cleavage of the C-Br bond: Though less common as an initial fragmentation, it can occur in the fragmentation cascade.

This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. As an example, HRMS analysis of the related compound (4-bromophenyl)(methyl)(propylimino)-λ6-sulfanone demonstrates the precision of this technique, where the calculated mass for the [M+H]⁺ ion was 276.0052 and the experimentally found mass was 276.0054.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.

The IR spectrum of 1-(4-Bromophenyl)-2-methoxyethanamine is expected to exhibit several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups would appear just below 3000 cm⁻¹. mdpi.com

N-H Bending: The scissoring vibration of the primary amine usually appears in the 1590-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O ether linkage is expected in the 1050-1150 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond typically appears in the fingerprint region, often between 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and other non-polar bonds, which often give strong Raman signals but weak IR absorptions.

Table 2: Expected IR Absorption Bands for 1-(4-Bromophenyl)-2-methoxyethanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1590 - 1650 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Alkyl Chain | C-H Stretch | < 3000 |

| Ether | C-O Stretch | 1050 - 1150 |

| Bromo-Aryl | C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles.

If a suitable single crystal of 1-(4-Bromophenyl)-2-methoxyethanamine could be grown, X-ray analysis would provide invaluable conformational insights. It would reveal the preferred spatial orientation of the bromophenyl ring relative to the methoxyethanamine side chain. Furthermore, this technique elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding (involving the amine group), dipole-dipole interactions, and π–π stacking between the aromatic rings. nih.gov

For instance, the crystal structure analysis of a similar compound, 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone, revealed a triclinic crystal system and an L-shaped molecular conformation, with the crystal packing dominated by C—H⋯O interactions. nih.gov Such detailed information is crucial for understanding the solid-state properties of a compound.

Table 3: Example Crystal Structure Data for an Analogous Bromophenyl Compound

| Parameter | 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6467 |

| b (Å) | 10.3597 |

| c (Å) | 11.1934 |

| α (°) ** | 86.430 |

| β (°) | 89.177 |

| γ (°) ** | 83.763 |

| Key Interactions | C—H⋯O, C—H⋯π |

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Ratio Determination

Chromatographic techniques are essential for assessing the purity of a chemical sample and for separating stereoisomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining chemical purity by separating the target compound from any impurities or starting materials.

Given that 1-(4-Bromophenyl)-2-methoxyethanamine possesses a chiral center at the carbon atom bearing the amino and bromophenyl groups, it can exist as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC, is the primary method for separating and quantifying these enantiomers. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. mdpi.com This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.

The separation of the closely related compound 1-(4-bromophenyl)-ethylamine has been successfully achieved using a chiral crown ether-based stationary phase, demonstrating the feasibility of this approach. researchgate.net By developing a suitable chiral HPLC method, one can resolve the racemic mixture of 1-(4-Bromophenyl)-2-methoxyethanamine, which is critical for stereoselective synthesis and biological studies.

Future Perspectives in 1 4 Bromophenyl 2 Methoxyethanamine Research

Innovations in Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry. nih.gov For 1-(4-bromophenyl)-2-methoxyethanamine, which possesses a stereogenic center, the development of highly efficient stereoselective synthetic methods is a critical research frontier. Current strategies for synthesizing similar chiral amines often rely on classical resolution or non-selective methods, which are inherently inefficient. Future innovations will likely pivot towards catalytic asymmetric approaches that offer high enantioselectivity and yield.

Key areas of prospective research include:

Transition Metal-Catalyzed Asymmetric Hydrogenation : This is one of the most direct and efficient methods for preparing α-chiral amines. nih.govacs.org Future studies could explore the asymmetric hydrogenation of a corresponding precursor imine using iridium, rhodium, or ruthenium catalysts paired with a diverse array of chiral phosphorus ligands. acs.org The goal would be to achieve high enantiomeric excess (ee) under mild conditions.

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical methods. mdpi.comnih.gov Engineered transaminases or amine dehydrogenases could be developed to convert a prochiral ketone precursor into the desired (R)- or (S)-enantiomer of 1-(4-bromophenyl)-2-methoxyethanamine with near-perfect stereoselectivity. nih.gov

Chiral Auxiliary-Mediated Synthesis : The use of removable chiral auxiliaries attached to a precursor molecule can guide the stereochemical outcome of a reaction, such as the diastereoselective addition of an arylmetal reagent to an imine. nih.gov Research could identify optimal chiral auxiliaries that afford high diastereoselectivity and are easily cleaved to yield the target chiral amine.

Table 1: Potential Stereoselective Synthesis Strategies and Research Goals

| Methodology | Catalyst/Enzyme Type | Precursor Substrate | Potential Advantages | Target Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | N-Protected Imine | High turnover numbers, broad applicability | >99% |

| Biocatalytic Amination | Engineered Transaminase (TAm) | 4-Bromo-ω-methoxyacetophenone | High stereoselectivity, mild conditions | >99.5% |

| Chiral Auxiliary | (S)-tert-Butanesulfinamide | 4-Bromo-ω-methoxyacetophenone | High diastereoselectivity, predictable stereochemistry | >98% (de) |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of the primary amine, the methoxy (B1213986) ether, and the bromophenyl ring in 1-(4-bromophenyl)-2-methoxyethanamine suggests a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging these functional groups to forge new bonds and construct novel molecular architectures.

Potential avenues for exploration include:

Cross-Coupling Reactions : The aryl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. researchgate.netresearchgate.net This would allow for the introduction of a wide array of substituents (aryl, alkynyl, amino, etc.) at the para-position of the phenyl ring, generating a diverse library of derivatives.

N-Functionalization : The primary amine group can serve as a nucleophile or be readily derivatized. Future work could investigate novel reactions such as reductive amination, multicomponent reactions (e.g., Ugi or Passerini reactions), and the formation of complex heterocyclic systems initiated by the amine functionality.

Ortho-Functionalization : Directed ortho-metalation, where the methoxy or amine group directs lithiation or other metalation to the adjacent position on the aromatic ring, could be explored. This would open pathways to 2,4-disubstituted phenyl derivatives, adding another layer of structural diversity.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning. benthamscience.combenthamdirect.com Future research on 1-(4-bromophenyl)-2-methoxyethanamine will undoubtedly prioritize the development of more sustainable and environmentally friendly production methods. gctlc.org

Key strategies for future investigation are:

Atom-Economical Reactions : Implementing catalytic "hydrogen borrowing" or "reductive amination" processes that start from the corresponding alcohol or carbonyl compound and ammonia (B1221849) would maximize atom economy and reduce stoichiometric waste. rsc.org

Biocatalytic Routes : As mentioned, enzyme-catalyzed syntheses operate in aqueous media under mild conditions, drastically reducing the need for harsh reagents and organic solvents. mdpi.comnih.gov

Alternative Energy Sources : Microwave-assisted organic synthesis (MAOS) and flow chemistry could be employed to reduce reaction times, improve energy efficiency, and enhance reaction control and safety compared to traditional batch processing. nih.gov

Greener Solvents : Investigating the synthesis in benign solvents such as water, ethanol (B145695), or supercritical CO2, or under solvent-free conditions, will be a priority to minimize environmental impact. nih.gov

Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Route | Potential Green Route | Environmental Benefit |

| Starting Materials | Multi-step synthesis from petroleum-based precursors | Reductive amination of bio-derived aldehyde/ketone | Use of renewable feedstocks |

| Reagents | Stoichiometric reducing agents (e.g., NaBH4) | Catalytic H2 or enzyme cofactor recycling | Reduced chemical waste |

| Solvents | Chlorinated solvents (e.g., DCM) | Water, ethanol, or solvent-free | Reduced VOC emissions, lower toxicity |

| Energy | Conventional heating (oil bath) | Microwave irradiation or flow reactor | Increased energy efficiency |

Advanced Computational Design of Derivatives and Reaction Pathways

Computational chemistry provides powerful tools for predicting molecular properties and designing synthetic routes, thereby accelerating the research and development process. frontiersin.org For 1-(4-bromophenyl)-2-methoxyethanamine, computational methods can guide the synthesis of new derivatives with desired characteristics and help elucidate complex reaction mechanisms.

Future computational studies could focus on:

Retrosynthetic Analysis : Employing retrosynthesis software to identify novel and efficient synthetic pathways from commercially available starting materials. frontiersin.orgmuni.cz

Mechanism Elucidation : Using Density Functional Theory (DFT) to model transition states and reaction intermediates for key synthetic steps, such as the asymmetric hydrogenation of a precursor imine. This can help in optimizing reaction conditions and catalyst selection. researchgate.netrsc.org

Derivative Design and Screening : In silico design of virtual libraries of derivatives by modifying the core structure. Computational tools can then be used to predict their physicochemical properties, biological activities, or material characteristics, allowing for the prioritization of high-potential candidates for synthesis.

Expanding its Utility as a Multifunctional Building Block in Chemical Synthesis

A building block in chemical synthesis is a molecule that can be readily incorporated into larger, more complex structures. biosolveit.delifechemicals.com 1-(4-Bromophenyl)-2-methoxyethanamine is a prime candidate for development as a multifunctional building block due to its distinct and orthogonally reactive functional groups. nih.govresearchgate.net

Future research will aim to demonstrate its versatility by:

Sequential Functionalization : Developing protocols for the selective and sequential modification of the three key functional points: the amine, the aryl bromide, and the ether. For example, one could first perform a Suzuki coupling at the bromide, followed by acylation of the amine, and finally, ether cleavage to reveal a phenol for further elaboration.

Scaffold for Combinatorial Chemistry : Using the compound as a central scaffold to generate large combinatorial libraries of molecules for high-throughput screening in drug discovery or materials science. nih.gov The ability to diversify the molecule at multiple points is highly advantageous for exploring chemical space. researchgate.net

Synthesis of Constrained Analogs : Incorporating the 1-aryl-2-aminoethane motif into larger cyclic or bicyclic systems. Such conformationally restricted analogs are of great interest in medicinal chemistry for improving binding affinity and selectivity to biological targets. researchgate.net

Table 3: Functional Groups of 1-(4-Bromophenyl)-2-methoxyethanamine as Handles for Synthesis

| Functional Group | Type of Reaction | Potential Introduced Moieties |

| Primary Amine (-NH2) | Acylation, Alkylation, Reductive Amination | Amides, secondary/tertiary amines, heterocycles |

| Aryl Bromide (-Br) | Suzuki, Heck, Buchwald-Hartwig Coupling | Aryl, vinyl, heteroaryl, amino groups |

| Methoxy Ether (-OCH3) | Ether Cleavage (e.g., with BBr3) | Phenolic hydroxyl (-OH) for further functionalization |

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Asymmetric synthesis routes (e.g., chiral catalysts) must be validated using chiral HPLC or circular dichroism. Process parameters (e.g., mixing rate, temperature gradients) are critical to minimize racemization during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.